2-(Cyclopropylmethyl)-6-(dimethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a dimethylamino group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of an appropriate alkene with a cyclopropylmethyl halide under basic conditions.
Attachment to the Phenol Ring: The cyclopropylmethyl group is then introduced to the phenol ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution, where a dimethylamine reacts with a suitable leaving group on the phenol ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding cyclohexanol derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3 or FeBr3).
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol involves its interaction with various molecular targets and pathways:
Phenolic Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Dimethylamino Group: This group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding to targets.
Cyclopropylmethyl Group: The cyclopropylmethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can be compared with other phenolic compounds that have similar structural features:
Phenol: The simplest phenolic compound, lacking the cyclopropylmethyl and dimethylamino groups.
2-(Cyclopropylmethyl)phenol: Similar structure but without the dimethylamino group.
6-(Dimethylamino)phenol: Similar structure but without the cyclopropylmethyl group.
Eigenschaften
Molekularformel |
C12H17NO |
---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)-6-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-13(2)11-5-3-4-10(12(11)14)8-9-6-7-9/h3-5,9,14H,6-8H2,1-2H3 |
InChI-Schlüssel |
WUEHMTPYMHAWKK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.